Triisooctyl phosphate
Description
Contextualization within Organophosphorus Chemistry
Organophosphorus chemistry is a field dedicated to the study of organic compounds that contain phosphorus. wikipedia.org These compounds are notable for the diverse oxidation states phosphorus can adopt, with the most common being phosphorus(V) and phosphorus(III). wikipedia.org Triisooctyl phosphate (B84403) falls within the major class of organophosphorus(V) compounds. wikipedia.orgnih.gov Specifically, it is a trialkyl phosphate, a type of phosphate ester. atamankimya.comatamanchemicals.com
The definition of an organophosphorus compound in industrial and environmental chemistry does not strictly require a direct phosphorus-carbon (P-C) bond; it only needs to contain an organic substituent. wikipedia.org Triisooctyl phosphate exemplifies this, as its structure is characterized by phosphorus-oxygen-carbon (P-O-C) linkages rather than a direct P-C bond.
The synthesis of this compound is a classic example of an organophosphorus reaction. It is commonly produced through the esterification of phosphorus oxychloride (POCl₃) with an alcohol, in this case, isooctanol (most frequently 2-ethylhexanol). atamankimya.comglobethesis.com This reaction, which can be catalyzed by a Lewis acid, involves the alcohol reacting with phosphorus oxychloride to form the desired triester and hydrogen chloride as a byproduct. globethesis.comgoogle.com Research has focused on optimizing this synthesis by exploring different reaction conditions and catalysts to improve yield and purity. globethesis.comgoogle.com
Structural Features and Chemical Classification within Phosphate Esters
This compound, also known as tris(2-ethylhexyl) phosphate (TOP), is a triester of phosphoric acid. nih.govinnospk.com Its central structural feature is a phosphate group, which consists of a central phosphorus (P) atom double-bonded to one oxygen atom (a phosphoryl group, P=O) and single-bonded to three additional oxygen atoms.
Each of these three single-bonded oxygen atoms is connected to an isooctyl group via an ester linkage. The term "isooctyl" can refer to several isomers, but in the context of this compound, it predominantly refers to the 2-ethylhexyl group. nih.govinnospk.com Therefore, the molecule consists of a central phosphate core from which three branched, eight-carbon alkyl chains (the 2-ethylhexyl groups) extend.
Its chemical formula is C₂₄H₅₁O₄P. innospk.comnih.gov As a phosphate ester, it is classified as a trialkyl phosphate, indicating that all three acidic protons of phosphoric acid have been replaced by alkyl substituents. atamankimya.comatamanchemicals.com This structure results in a non-polar, viscous liquid with very low water solubility. atamankimya.cominnospk.com The bulky, branched alkyl chains contribute significantly to its physical properties, such as its low melting point and high boiling point. innospk.com
Chemical and Physical Properties of this compound
The following table summarizes key physicochemical properties of this compound based on research findings.
| Property | Value |
| Molecular Formula | C₂₄H₅₁O₄P innospk.comnih.gov |
| Molecular Weight | ~434.6 g/mol nih.govinnospk.com |
| CAS Number | 78-42-2 nih.govinnospk.com |
| Appearance | Colorless, transparent oily liquid innospk.commade-in-china.com |
| Density | ~0.920 – 0.926 g/cm³ at 20°C atamankimya.com |
| Boiling Point | ~405.5°C at 760 mmHg innospk.com |
| Melting Point | -70°C innospk.com |
| Flash Point | ~206.6°C innospk.com |
| Refractive Index | ~1.443 – 1.447 at 20°C atamankimya.cominnospk.com |
| Water Solubility | < 0.1 g/100 mL at 18°C innospk.com |
Research Findings on this compound
Research into this compound has highlighted its utility in various industrial applications stemming from its unique combination of physical and chemical properties.
Plasticizer and Flame Retardant: It is recognized as a specialty plasticizer that imparts both excellent cold resistance and flame retardancy to polymers. innospk.com Its low-temperature performance is considered superior to that of adipate (B1204190) ester plasticizers. made-in-china.com It is used in polymers such as PVC, PUR, NBR, and SBR. atamankimya.com
Solvent in Chemical Synthesis: A significant area of research has been its application as a solvent in the production of hydrogen peroxide via the anthraquinone (B42736) process. made-in-china.com Its low volatility and favorable extraction distribution coefficient make it an ideal solvent for this purpose. made-in-china.com
Catalysis and Polymer Synthesis: In the field of polymer chemistry, research has explored its role as an electron donor in catalyst systems. For instance, it has been used in a molybdenum-based catalyst system for the synthesis of high vinyl polybutadiene (B167195) rubber (HVPBR), a material valued for its use in high-performance tires. polimi.it
Other Industrial Applications: Further research has identified its utility as a lubricant additive, a carrier for pigments, and a metal extraction agent. obermeier.de
Properties
CAS No. |
66375-00-6 |
|---|---|
Molecular Formula |
C24H51O4P |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
tris(6-methylheptyl) phosphate |
InChI |
InChI=1S/C24H51O4P/c1-22(2)16-10-7-13-19-26-29(25,27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 |
InChI Key |
FSLSJTZWDATVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOP(=O)(OCCCCCC(C)C)OCCCCCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization
Esterification Pathways
Esterification, the fundamental process of forming an ester, is central to the production of triisooctyl phosphate (B84403). This typically involves the reaction of an alcohol with an acid or its derivative.
Reactions of Isooctanol with Phosphorus Oxychloride
A primary and widely employed method for synthesizing triisooctyl phosphate involves the direct reaction of isooctanol (specifically 2-ethylhexanol) with phosphorus oxychloride. nih.gov In this process, phosphorus oxychloride is added to isooctanol, often in a controlled, stepwise manner. google.comgoogle.com The reaction produces this compound and hydrogen chloride (HCl) as a byproduct, which is typically removed to drive the reaction to completion. One common industrial approach involves heating isooctanol to a temperature range of 47-53°C, followed by the gradual addition of phosphorus oxychloride over a period of 4 to 6 hours. google.comataman-chemicals.com
The general chemical equation for this reaction is: POCl₃ + 3 C₈H₁₇OH → (C₈H₁₇O)₃PO + 3 HCl
Following the initial reaction, the crude ester undergoes further processing, which includes neutralization with an alkaline solution, such as sodium hydroxide (B78521) or sodium carbonate, to remove acidic impurities. google.comgoogle.com The product is then washed with hot water and purified through distillation under reduced pressure to obtain the final high-purity this compound. google.comataman-chemicals.com
Molar Ratio Optimization in Esterification
The stoichiometry of the reactants is a critical parameter in the synthesis of this compound to ensure high conversion rates and minimize unreacted starting materials. Research and industrial practices have focused on optimizing the molar ratio of isooctanol to phosphorus oxychloride. google.com An excess of isooctanol is generally used to ensure the complete conversion of the more expensive phosphorus oxychloride. google.com
| Molar Ratio (Isooctanol : POCl₃) | Impact on Reaction | Reference |
|---|---|---|
| 2.5 ~ 3.2 : 1 | A common range used in industrial synthesis, balancing reactant conversion and material costs. google.com | google.com |
| 3.10 - 3.15 : 1 | This optimized ratio is reported to maximize the transformation efficiency of phosphorus oxychloride, thereby reducing the required amount of octanol (B41247) and saving costs, making it suitable for large-scale industrial production. google.com | google.com |
| 3 ~ 6 : 1 | A broader range investigated in catalytic synthesis approaches. google.com | google.com |
The optimization of the molar ratio is a key factor in improving the economic viability of the production process by increasing the yield, which can be raised from 72% to 81-83% under optimized conditions, and reducing raw material consumption. google.comataman-chemicals.com
Catalytic Synthesis Approaches
Lewis Acid Catalysis in this compound Synthesis
The use of Lewis acid catalysts has been shown to be effective in the synthesis of this compound from isooctanol and phosphorus oxychloride. google.com Lewis acids, such as titanium tetrachloride (TiCl₄), aluminum chloride (AlCl₃), and magnesium dichloride, can facilitate the esterification reaction. google.com In a typical catalytic process, isooctanol and the Lewis acid catalyst are mixed before the controlled addition of phosphorus oxychloride. google.com The catalyst loading is generally a small percentage of the phosphorus oxychloride amount, typically ranging from 1% to 10%. google.com
The reaction is often carried out in a stepwise temperature-controlled manner. For instance, after the initial addition of reactants at a temperature below 25°C, the reaction mixture is sequentially heated to 30°C, 60°C, and 90°C for 1 to 2 hours at each stage. google.com The use of a catalyst like titanium tetrachloride has been reported to significantly enhance the purity of the final product by reducing side reactions. google.com
Industrial-Scale Process Optimization
Transitioning from laboratory-scale synthesis to industrial production requires careful optimization of process parameters to ensure safety, consistency, and efficiency.
Temperature Control and Reaction Conditions
Precise temperature control is paramount throughout the industrial synthesis of this compound to maximize yield and minimize the formation of byproducts. google.comgoogle.com In the reaction between isooctanol and phosphorus oxychloride, the initial mixing and reaction stages are often conducted at controlled, lower temperatures to manage the exothermic nature of the reaction and prevent unwanted side reactions. google.comgoogle.com
| Process Stage | Temperature Range (°C) | Purpose | Reference |
|---|---|---|---|
| Initial Mixing (Batch Process) | Below -15 | Cooling of isooctanol before the addition of phosphorus oxychloride to control the initial exothermic reaction. google.com | google.com |
| Phosphorus Oxychloride Addition | Not higher than 20 to below 40 | To control the reaction rate and reduce the formation of side products. google.comgoogle.com | google.comgoogle.com |
| Esterification | 30 - 120 | Gradual heating to drive the reaction to completion. google.com A specific protocol involves heating to 65 ± 2 °C. google.comataman-chemicals.com | google.comataman-chemicals.comgoogle.com |
| Neutralization and Washing | 70 ± 3 to 80 ± 2 | To effectively remove acidic byproducts and impurities. google.comataman-chemicals.com | google.comataman-chemicals.com |
| Dehydration/Distillation | Up to 130 | To remove water and purify the final product under vacuum. google.com | google.com |
In addition to temperature, pressure is another critical parameter. The reaction is often carried out under reduced pressure or vacuum conditions (-0.090 to -0.098 MPa) to facilitate the removal of the HCl gas produced, which helps to shift the reaction equilibrium towards the product side. google.com The entire process, from esterification to final purification, involves carefully controlled heating and pressure profiles to ensure a high-purity final product. google.com
Acid Byproduct Removal Strategies
The reaction between phosphorus oxychloride and isooctanol inherently generates hydrogen chloride (HCl) as a significant acidic byproduct. google.com Effective removal of this acid is essential to prevent unwanted side reactions and corrosion of equipment. The primary strategy employed is neutralization, followed by washing.
Neutralization and Washing: The crude ester is treated with an alkaline solution to neutralize the residual acid. google.com This process involves carefully controlled conditions to ensure complete reaction without degrading the desired phosphate ester.
Alkaline Agents: Solutions of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), typically at a mass concentration of 3-5%, are commonly used for neutralization. google.com
Process Control: The neutralization is carried out by mixing the crude ester with the alkaline solution while maintaining a specific temperature and pH. For instance, a common industrial practice involves balancing the mixture for 1 to 1.5 hours at a temperature of 70 ± 3°C, controlling the pH between 8 and 9. google.com
Washing: After neutralization and separation of the organic layer, a series of washing steps with hot water (e.g., 80 ± 2°C) is performed. This rinsing is repeated until the pH of the product is neutral, typically in the range of 6.5 to 7.5, ensuring the removal of residual salts and alkali. google.comgoogle.com
In some processes, particularly when emulsifier impurities like alkali metal salts of dioctyl phosphoric acid and monooctyl phosphoric acid are present, an alternative approach is used. The mixture is treated with a mineral acid, such as phosphoric or sulfuric acid, to a pH below 3.0. This breaks the emulsion and allows for the separation of an aqueous phase containing the neutralized impurities. google.com
Physical methods can also assist in acid removal. The use of ultrasonic assistance can accelerate the degassing of hydrogen chloride, which can improve reaction yield and reduce the formation of chlorinated byproducts. lookchem.com The collected HCl gas can also be absorbed in water or a dilute alkaline solution and potentially be sold as a byproduct. google.com
Table 1: Typical Parameters for Acid Neutralization
| Parameter | Value/Condition | Source |
|---|---|---|
| Neutralizing Agent | Sodium Hydroxide or Sodium Carbonate Solution | google.com |
| Concentration | 3-5% (mass concentration) | google.com |
| Temperature | 70 ± 3 °C | google.com |
| pH Control | 8 - 9 | google.com |
| Duration | 1 - 1.5 hours | google.com |
| Post-Washing pH | 6.5 - 7.5 | google.com |
Purification Methodologies (e.g., Vacuum Distillation)
After the removal of acidic byproducts, the crude this compound undergoes further purification to remove unreacted raw materials, primarily isooctanol, and other minor impurities to achieve high product quality. google.com The principal techniques employed are vacuum distillation and adsorption.
Vacuum Distillation: Vacuum distillation is a cornerstone of this compound purification. By reducing the operating pressure, the boiling points of the components are lowered, allowing for the separation of the high-boiling this compound from the more volatile unreacted isooctanol without thermal degradation.
The process parameters for vacuum distillation can vary depending on the specific industrial setup. Research and patent literature describe conditions such as heating the wet crude ester to a temperature of 98-102°C under a high vacuum (≥690 mmHg) for 4 to 5 hours. google.com In other protocols, unreacted isooctanol is first recovered at 80-100°C, followed by a high-vacuum stripping step at elevated temperatures (190-200°C) to achieve high purity. While vacuum distillation yields a product of very good quality, it is a demanding technique that requires significant investment in specialized equipment and stringent control over the vacuum level. A potential operational issue is the accumulation of solid byproducts in the distillation kettle, which can cause blockages.
Table 2: Exemplary Vacuum Distillation Parameters for Purification
| Parameter | Value/Condition | Purpose | Source |
|---|---|---|---|
| Temperature | 80 - 100 °C | Recovery of unreacted isooctanol | |
| Temperature | 98 - 102 °C | Distillation of final product | google.com |
| Temperature | 190 - 200 °C | High-vacuum stripping for final purification | |
| Vacuum Pressure | ≥690 mmHg | Separation of crude ester | google.com |
| Vacuum Pressure | 720 - 740 mmHg | Removal of isooctanol | google.com |
| Duration | 4 - 5 hours | Distillation time | google.com |
Adsorption and Filtration: Adsorption is another key purification step, often used to remove impurities that are not easily separated by distillation, such as dioctyl phosphate and monooctyl phosphate. These impurities can act as emulsifiers and negatively impact the final product's properties. google.com
The process involves passing the this compound through a bed of a suitable adsorbent material. google.com It is crucial that the product is dehydrated before this step, as water can interfere with the adsorption of impurities. google.com Dehydration can be achieved via vacuum evaporation or by using desiccants. google.com While some production methods rely solely on adsorption filtration for crude product, this generally results in a lower-quality product compared to methods incorporating distillation. Finally, a filtration step is often used to remove any particulate matter and isolate the pure this compound liquid.
Chemical Reactivity and Transformation Mechanisms
Hydrolysis Processes and Products
The hydrolysis of triisooctyl phosphate (B84403) involves the cleavage of its ester bonds. While it is generally considered to be hydrolytically stable, the reaction can be induced under specific conditions, particularly for industrial synthesis purposes. life-trialkyl.eugoogle.com
One of the most significant applications of triisooctyl phosphate hydrolysis is in the production of di(isooctyl) phosphate, also known as di(2-ethylhexyl) phosphoric acid (D2EHPA or P204). google.comobermeier.de This resulting compound is a crucial hydrometallurgical extraction agent used extensively in the separation of non-ferrous and rare earth metals. google.com The process involves the cleavage of one of the isooctyl ester linkages.
The hydrolysis reaction can be generalized as the reaction of the trialkyl phosphate with water, leading to the formation of a dialkyl phosphoric acid and an alcohol. For this compound, the reaction yields di(isooctyl) phosphate and isooctanol. This process can be catalyzed by both acids and bases. vulcanchem.comatamankimya.com Alkaline hydrolysis, in particular, is an effective method for managing similar organophosphate waste streams by converting the ester into water-soluble products. atamankimya.com
While controlled hydrolysis is industrially important, the compound shows resistance to hydrolysis under neutral environmental conditions, with estimations of very long half-lives. life-trialkyl.eu
| Reactant | Conditions | Primary Products | Industrial Significance |
|---|---|---|---|
| This compound | Acid or base catalysis, elevated temperature | Di(isooctyl) phosphate (D2EHPA), Isooctanol | Production of D2EHPA for metal extraction. google.com |
Interactions in Specific Chemical Environments (e.g., during material degradation)
In specific chemical environments, such as within polymer matrices during processing or use, the reactivity of this compound and its precursors is a key factor.
This compound is often used as a plasticizer and flame retardant in polymers like PVC. atamankimya.cominnospk.comnbinno.com Its precursor, triisooctyl phosphite (B83602), is used as an antioxidant and stabilizer during the melt processing of polymers. life-trialkyl.eu In this high-temperature environment, the phosphite scavenges hydroperoxides and is converted into the more hydrolytically stable this compound. life-trialkyl.eu This transformation is crucial for preventing the degradation of the polymer.
Once formed, this compound is valued for its stability. life-trialkyl.eu However, like other organophosphates, it can react under certain harsh conditions. When heated to decomposition, it can release toxic fumes of phosphorus oxides. atamankimya.comnih.gov It may also react in the presence of strong reducing agents. life-trialkyl.eu In the context of material degradation, for instance in PVC, this compound's precursor (triisooctyl phosphite) can react with hydrogen chloride (HCl), a byproduct of PVC degradation, which helps to stabilize the polymer.
| Environment / Condition | Interacting Species | Transformation / Products | Relevance |
|---|---|---|---|
| Polymer melt processing | Hydroperoxides, Oxygen | Oxidation of precursor (triisooctyl phosphite) to this compound. life-trialkyl.eu | Stabilization of polymers (e.g., PE, PP, ABS) against thermal-oxidative degradation. specialchem.com |
| Heating to decomposition | Heat | Carbon monoxide, carbon dioxide, oxides of phosphorus, hydrocarbons. atamankimya.com | Defines thermal stability limits. |
| Presence of strong oxidizing agents | Oxidizing agents | Partial oxidation may release toxic phosphorus oxides. life-trialkyl.eu | Chemical compatibility and safety. |
Advanced Research on Functional Applications and Mechanistic Insights
Polymer System Modification
As an additive, TIOP is integrated into polymer matrices to alter their inherent properties. It serves as a plasticizer, increasing flexibility and improving performance at low temperatures. atamankimya.com Simultaneously, it contributes to the fire safety of the polymer by acting as a flame retardant. atamankimya.cominnospk.com
The primary function of a plasticizer is to increase the ductility and processability of a polymer. rsc.org External plasticizers, like Triisooctyl phosphate (B84403), are not chemically bonded to the polymer chain but instead position themselves between the polymer molecules. rsc.org This action disrupts the secondary intermolecular forces, such as van der Waals forces, that hold the polymer chains together. rsc.org
According to the Free Volume Theory, the addition of a plasticizer increases the unoccupied space, or free volume, within the polymer system. rsc.org This increased volume between macromolecules facilitates chain movement, leading to a decrease in the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. rsc.org TIOP is compatible with a variety of polymers, including polyvinyl chloride (PVC), polyurethane (PUR), nitrile rubber (NBR), and styrene-butadiene rubber (SBR). atamankimya.com
By inserting its molecules between polymer chains, Triisooctyl phosphate reduces the intermolecular attraction, allowing the chains to slide past one another more easily. This increased mobility imparts greater flexibility and reduces the stiffness of the material. rsc.org This is particularly valuable in applications requiring materials to bend or flex without breaking, such as in PVC cable materials and coatings. The presence of TIOP can also enhance durability by improving resistance to weathering. atamankimya.com It has been noted for imparting light stability and weather resistance in vinyls and synthetic rubbers.
A key advantage of this compound is its ability to impart outstanding low-temperature flexibility. atamankimya.com Many polymers become brittle and prone to fracture at low temperatures as the polymer chains lose mobility and the material becomes glassy. TIOP, with its very low melting point of -70°C, helps to maintain the flexibility of the polymer matrix even in cold environments. innospk.com By lowering the glass transition temperature, it extends the operational temperature range of the polymer, making it suitable for applications like military tarpaulins where performance in critical low-temperature conditions is essential. atamankimya.cominnospk.com Its performance in this regard is considered superior to that of adipic acid ester plasticizers.
Table 1: Effect of this compound on Polymer Properties
| Property | Mechanism of Action | Resulting Enhancement | Polymer Examples |
|---|---|---|---|
| Flexibility & Durability | Reduces intermolecular forces between polymer chains, increasing free volume. rsc.org | Increased ductility, improved resistance to weathering and light degradation. atamankimya.com | PVC, Vinyls, Synthetic Rubbers. atamankimya.com |
| Low-Temperature Performance | Lowers the glass transition temperature (Tg) of the polymer. rsc.org | Maintains flexibility and prevents brittleness at cold temperatures. atamankimya.cominnospk.com | PVC, PUR, NBR, SBR, EPDM. atamankimya.com |
Phosphorus-based compounds like this compound are effective flame retardants that can act through mechanisms in both the solid (condensed) phase and the gas phase during combustion. frontiersin.orgnih.gov This dual-action capability makes them a versatile choice for improving the fire safety of polymeric materials. frontiersin.org
In the condensed phase, the primary flame-retardant action of phosphorus compounds involves promoting the formation of a carbonaceous char layer on the surface of the burning material. frontiersin.orgnih.govvu.edu.au When exposed to the heat of a fire, this compound decomposes to produce phosphoric acid and related species. alfa-chemistry.com These acidic compounds act as dehydrating agents, encouraging the polymer to cross-link and form a stable, insulating char. frontiersin.orgvu.edu.au
This char layer serves multiple protective functions:
It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. vu.edu.au
It slows the release of flammable volatile gases, which are the fuel for the fire, into the gas phase. vu.edu.au
It limits the diffusion of oxygen to the polymer surface, further inhibiting combustion. alfa-chemistry.com
The efficiency of char formation is a key aspect of the condensed-phase mechanism, and phosphorus-based retardants are known for their high efficiency in this regard. frontiersin.org
In the gas phase, the flame-retardant action involves the interruption of the chemical chain reactions of combustion. nih.govvu.edu.au During burning, volatile decomposition products from the polymer and the flame retardant are released into the flame zone. nih.gov this compound and its decomposition products can generate phosphorus-containing radicals, such as PO•. alfa-chemistry.commdpi.com
These phosphorus-containing radicals are highly effective at "scavenging" or trapping the high-energy free radicals (like H• and OH•) that propagate the combustion process in the flame. vu.edu.aualfa-chemistry.com By reacting with these highly reactive species, the phosphorus radicals form more stable, less reactive compounds, effectively terminating the chain reactions and inhibiting the flame. vu.edu.au This flame inhibition leads to a less complete and less efficient combustion process, reducing the amount of heat generated. nih.gov
Table 2: Flame Retardancy Mechanisms of this compound
| Phase | Mechanism | Description |
|---|---|---|
| Condensed Phase | Char Formation | Decomposes to form phosphoric acid, which promotes the dehydration and carbonization of the polymer surface, creating an insulating barrier. frontiersin.orgvu.edu.aualfa-chemistry.com |
| Gas Phase | Radical Scavenging | Releases phosphorus-containing radicals (e.g., PO•) that trap high-energy H• and OH• radicals in the flame, interrupting the combustion chain reaction. nih.govvu.edu.aualfa-chemistry.com |
Condensed-Phase Activity (e.g., Char Formation)
Stabilization Effects in Polymer Systems (e.g., Light and Weather Resistance)
The table below summarizes the stabilization effects of this compound in various polymer systems.
| Polymer System | Stabilization Benefit | Reference |
| Polyvinyl Chloride (PVC) | Enhanced light stability, weather resistance, flame retardancy | whiterose.ac.ukkuleuven.be |
| Polyurethane (PUR) | Good resistance to low temperatures, excellent weathering properties | whiterose.ac.ukkuleuven.be |
| Nitrile-Butadiene Rubber (NBR) | Good resistance to low temperatures, excellent weathering properties | whiterose.ac.ukkuleuven.be |
| Styrene-Butadiene Rubber (SBR) | Good resistance to low temperatures, excellent weathering properties | whiterose.ac.ukkuleuven.be |
| General Polymers | Enhanced UV stability and anti-aging characteristics | osti.gov |
Solvent Extraction and Separation Chemistry
This compound serves as a key reagent in solvent extraction, a hydrometallurgical technique for separating and purifying metals. Its molecular structure allows it to act as a neutral organophosphorus extractant, forming complexes with metal salts and facilitating their transfer from an aqueous phase to an immiscible organic phase.
Hydrometallurgical Extraction of Metal Ions
TOP is investigated and used for the selective extraction of a range of metal ions, particularly in the context of rare earth elements and actinides from nuclear fuel cycle streams.
In the extraction of Samarium(III) from aqueous nitrate (B79036) solutions, this compound (TOP) has been studied, particularly for its synergistic effects with other extractants. researchgate.netresearchgate.net Research shows that while TOP itself has some capacity for extraction, its efficiency is significantly enhanced when used in combination with di-2-ethylhexyl phosphoric acid (D2EHPA). researchgate.netacs.org A notable synergistic effect was observed when a mixture of D2EHPA and TOP was used, with an optimal volume ratio identified at 4.5 to 0.5. researchgate.netscispace.com This combination proves more effective for the recovery of Samarium(III) than when either extractant is used alone. researchgate.netresearchgate.net
The following table outlines the findings on the synergistic extraction of Samarium(III).
| Extractant System | Key Finding | Reference |
| D2EHPA + TOP | A synergistic effect was identified for the extraction of Sm(III). | researchgate.netresearchgate.net |
| D2EHPA / TOP Volume Ratio | The optimal ratio for the synergistic effect was found to be 4.5 / 0.5. | researchgate.netscispace.com |
| Extraction Efficiency | The combined system is more effective than individual extractants. | researchgate.net |
While extensive research exists on the extraction of americium, studies specifically detailing the use of this compound for the extraction of Americium in its hexavalent state (Am(VI)) are not prominent in the reviewed literature. However, Tris(2-ethylhexyl)phosphate (TEHP), a synonym for this compound, plays a crucial role as a synergistic agent in processes developed for separating trivalent Americium (Am(III)). In the LUCA (Lanthanide Und Curium Americium Trennung) process, a mixture of bis(chlorophenyl)dithiophosphinic acid and TEHP is used to selectively separate Am(III) from Curium(III) and lanthanides. kuleuven.beresearchgate.net This system achieves surprisingly high Am(III)/Cm(III) separation factors of approximately 8. akjournals.com
This compound, specifically as Tris(2-ethylhexyl) phosphate (TEHP), has been evaluated as an alternative to the more commonly used Tri-n-butyl phosphate (TBP) for the separation of uranium from other elements. researchgate.net The larger, bulkier alkyl groups in the TEHP molecule have a significant steric effect on the extraction mechanism. researchgate.net This results in a marked depression of the extraction capability for tetravalent ions like thorium, while the extraction of hexavalent uranium (as UO₂²⁺) is not significantly affected. researchgate.net This differential extractability makes TEHP a potentially superior reagent for the separation of uranium from thorium, a key step in the THOREX (Thorium Ore Extraction) process. researchgate.netdtic.mil Studies comparing TEHP with TBP show that TEHP can enhance the separation efficiency for uranium from an irradiated thorium matrix. researchgate.netdtic.mil
Information specifically on the extraction of plutonium using this compound is less documented in the available research, which predominantly focuses on TBP for plutonium separation in the PUREX process.
The table below compares the distribution ratios (D) for U(VI) and Th(IV) between an aqueous nitric acid phase and an organic phase containing either TBP or TEHP.
| Extractant (1.1 M in n-dodecane) | Metal Ion | Aqueous Phase (HNO₃ M) | Distribution Ratio (D) | U/Th Separation Factor (α) | Reference |
| TEHP | U(VI) | 3.0 | 10.2 | 102 | researchgate.net |
| Th(IV) | 3.0 | 0.1 | researchgate.net | ||
| TBP | U(VI) | 3.0 | 11.5 | 19.8 | researchgate.net |
| Th(IV) | 3.0 | 0.58 | researchgate.net |
The hydrometallurgical extraction of thorium using this compound (as TEHP) is characterized by its relatively low efficiency compared to uranium. researchgate.net Research has shown that the introduction of bulky 2-ethylhexyl groups into the phosphate ester molecule significantly depresses the extraction of thorium from nitric acid solutions. researchgate.net This property is advantageous for the separation of uranium from thorium, as thorium remains preferentially in the aqueous phase while uranium is extracted into the organic TEHP phase. researchgate.netpolymtl.ca As indicated in the table above, the distribution ratio for Th(IV) with TEHP is significantly lower than with TBP, leading to a much higher U/Th separation factor (α = 102 for TEHP vs. 19.8 for TBP at 3.0 M HNO₃). researchgate.net This makes TEHP a candidate for processes requiring the selective removal of uranium from thorium-containing streams, such as in the processing of irradiated thorium fuels. researchgate.netdtic.mil
Extraction of Manganese(II)
While organophosphorus compounds are a significant class of extractants in hydrometallurgy, the use of this compound specifically as a primary solvent for the extraction of manganese(II) is not extensively documented in dedicated research studies. Scientific literature more commonly reports on the use of other extractants for this purpose, such as di-2-ethylhexyl phosphoric acid (D2EHPA) and various amines like tri-iso-octyl amine (TiOA) rjpbcs.comcore.ac.ukresearchgate.net.
In some contexts, this compound (TOP) has been investigated as a component in synergistic solvent extraction systems. For instance, research on the extraction of other elements, like samarium(III), has explored the addition of TOP to a primary extractant like D2EHPA, where a synergistic enhancement in extraction was observed researchgate.net. However, specific data and mechanistic studies focusing on a system where this compound is the sole or primary agent for manganese(II) extraction are not prominent in the available literature. Research has established a direct chemical bond between phosphorus and manganese in manganese-ore minerals, which underscores the affinity between the two elements and forms the basis for dephosphorization processes in manganese production pyrometallurgy.co.za.
Applications in Hydrogen Peroxide Production Processes
This compound (TOP) is a critical component in the industrial production of hydrogen peroxide (H₂O₂), specifically in the anthraquinone (B42736) process . It serves as a key part of the working solution, which is a mixed solvent system typically also containing an aromatic solvent researchgate.net. The desirable physical and chemical properties of TOP make it an ideal choice for this large-scale chemical process .
The compound's primary functions include acting as a solvent for the anthraquinone derivatives and facilitating the extraction of the produced hydrogen peroxide researchgate.net. Its high boiling point, high ignition point, and low volatility contribute to the safety and efficiency of the process, minimizing solvent loss during the production cycle rjpbcs.com.
Role as a Processing Solvent in the Anthraquinone Process
In the anthraquinone process, a working solution containing an anthraquinone derivative is hydrogenated and then oxidized to produce hydrogen peroxide. This compound's role as a processing solvent is multifaceted. It must effectively dissolve both the 2-alkylanthraquinone used in the cycle and its hydrogenated form, the 2-alkylanthrahydroquinone .
After the oxidation step, the hydrogen peroxide formed must be separated from the organic working solution. This is achieved by liquid-liquid extraction with water. This compound provides a high distribution coefficient for hydrogen peroxide between the organic solvent and water, which is crucial for an efficient extraction process . Research has focused on optimizing the composition of the working solution to improve efficiency. Studies have shown that modifying the standard heavy aromatics and this compound (AR + TOP) solvent system can significantly increase the hydrogen efficiency of the process researchgate.net.
| Working Solution Composition (by volume) | Hydrogen Efficiency (g/L) | Reference |
| Heavy Aromatics + TOP | 5.65 | researchgate.net |
| Heavy Aromatics + TOP + 2-MCHA (75:20:5) | 12.53 | researchgate.net |
| Heavy Aromatics + TOP + DIBC (75:5:20) | 11.31 | researchgate.net |
Table 1: Comparison of hydrogen efficiency in different working solutions for H₂O₂ production. 2-MCHA refers to 2-methylcyclohexyl acetate (B1210297) and DIBC refers to 2,6-dimethyl-4-heptanol.
Catalysis and Reaction Promoters
Role as an Electron Donor in Polymerization Catalysis (e.g., High Vinyl Polybutadiene (B167195) Synthesis)
This compound functions as an electron donor in certain polymerization catalyst systems. This role is particularly noted in the synthesis of high vinyl polybutadiene rubber (HVPBR), an important material for producing high-performance tires due to its properties like good wet skid resistance and low heat build-up.
In a study utilizing a molybdenum-based catalyst system (molybdenum (VI) dichloride dioxide, MoO₂Cl₂) for HVPBR synthesis, this compound was introduced as an electron donor. The research reported that the addition of an electron donor is favorable for improving both the activity of the catalyst and the stereo-selectivity of the resulting polymer. The study highlighted the successful synthesis of HVPBR using a catalyst system composed of the molybdenum compound, this compound, and m-cresol (B1676322) substituted triisobutylaluminum.
Catalytic Roles in Resin Production (e.g., Phenolic and Urea (B33335) Resins)
Agricultural Chemical Research
This compound is utilized in the agricultural sector as a component in chemical formulations to enhance the effectiveness of active ingredients nbinno.com. Its properties as a surfactant allow it to function as an emulsifier and wetting agent nbinno.comalibaba.com.
In pesticide and herbicide formulations, this compound helps to create stable emulsions, allowing for the even dispersion of the active substances when applied to crops nbinno.comalibaba.com. This improved distribution enhances the efficacy of the pesticides and herbicides. Similarly, it is also used as a dispersant in some fertilizer formulations nbinno.com. While this compound itself is not the active herbicidal agent, its role in the formulation is crucial for the performance of the final product. It is important to distinguish this compound from triisooctyl phosphite (B83602), a chemically distinct compound that has been investigated for its own pre-emergence herbicidal properties google.comnih.gov.
| Application Area | Specific Function | Benefit | Reference |
| Pesticide Formulations | Emulsifier, Wetting Agent | Improves dispersion and efficacy of active ingredients on plants. | nbinno.com |
| Herbicide Formulations | Emulsifier, Wetting Agent | Ensures even application and mixing with water. | nbinno.comalibaba.com |
| Fertilizer Formulations | Dispersant | Aids in the even distribution of nutrients. | nbinno.com |
Table 2: Functions of this compound in Agricultural Formulations
Use as a Component in Herbicide and Pesticide Formulations
Research and regulatory approvals have specified its use as an inert ingredient in pesticide formulations. For instance, the U.S. Environmental Protection Agency (EPA) has approved tris(2-ethylhexyl) phosphate as an inert ingredient in pesticide formulations applied to growing crops. nih.gov Specifically, its use has been documented in formulations containing active ingredients such as pinoxaden, clodinafop-propargyl, and tralkoxydim, with stipulations on the application timing to prevent presence in edible grains. nih.gov While some sources refer to triisooctyl phosphite in herbicide compositions google.com, this compound is noted for its role as a solvent and carrier in various agricultural chemical preparations. Its chemical properties allow it to effectively dissolve or disperse active compounds, ensuring a stable and homogenous product. nbinno.comchempoint.com
Emulsifier and Wetting Agent Functionality in Agricultural Formulations
In agricultural applications, this compound functions significantly as an emulsifier and wetting agent. nbinno.comalibaba.com This functionality is critical for the effective application of herbicides and pesticides. nbinno.com Many active ingredients in agrochemicals are not readily soluble in water, which is the primary carrier for spray applications. This compound, due to its surfactant properties, facilitates the creation of stable emulsions, which are mixtures of oil-based active ingredients and water. alibaba.com
As an emulsifier, it ensures that the pesticide or herbicide is dispersed evenly throughout the spray tank, preventing separation and ensuring uniform application across the crops. nbinno.comalibaba.com This uniform distribution is key to achieving consistent and predictable results from the agrochemical treatment. nbinno.com
Table 1: Functional Roles of this compound in Agricultural Formulations
| Function | Mechanism of Action | Benefit in Formulation |
|---|---|---|
| Emulsifier | Stabilizes oil-in-water mixtures by reducing interfacial tension between immiscible liquids. alibaba.com | Ensures uniform dispersion of active ingredients in water-based sprays for consistent application. nbinno.comalibaba.com |
| Wetting Agent | Lowers the surface tension of spray droplets, allowing them to spread over leaf surfaces. shreechem.in | Improves coverage and retention of the active ingredient on plant foliage, enhancing efficacy. nbinno.com |
| Dispersant | Helps to keep solid particles of active ingredients suspended evenly in a liquid formulation. nbinno.com | Prevents settling and caking of components, maintaining product stability and performance. nbinno.com |
| Solvent/Carrier | Can act as a solvent for certain active ingredients or as a carrier in the formulation. | Facilitates the delivery of the active substance in a usable form. |
Pharmaceutical Formulation Science
Excipient Functionality in Liquid Dosage Forms (e.g., Solubilizer, Dispersant)
In pharmaceutical science, this compound serves as a multifunctional excipient, which is an inactive substance formulated alongside the active pharmaceutical ingredient (API). nbinno.compharmaexcipients.com Its primary roles in liquid dosage forms like syrups and suspensions are as a solubilizer, dispersant, and emulsifier. nbinno.com The selection of such an excipient is critical as it can significantly influence the stability, processability, and bioavailability of the drug product. pharmaexcipients.comlohmann-minerals.com
Many APIs have poor solubility in water, which can limit their absorption in the body. This compound can act as a solubilizer, improving the solubility of these APIs in the liquid formulation. nbinno.com This enhanced solubility is often a prerequisite for better bioavailability. As a dispersant, it ensures that any undissolved API particles are distributed uniformly throughout the liquid, preventing them from settling and ensuring consistent dosage with each administration. nbinno.com Its emulsifying properties are also valuable in formulations that contain oily or lipid-based components, helping to create stable liquid forms. nbinno.com
Plasticizer Applications in Oral Capsules and Tablets
This compound also finds application as a plasticizer in the manufacturing of solid oral dosage forms, including capsules and tablets. nbinno.com Plasticizers are additives used to increase the flexibility, workability, and durability of polymeric materials. kinampark.com In pharmaceuticals, they are often incorporated into the polymer coatings of tablets or the shells of capsules.
The addition of this compound to these polymer films can prevent them from becoming brittle and cracking. This is important for maintaining the integrity of the dosage form during manufacturing, packaging, transport, and handling. For coated tablets, a flexible and durable coating ensures the protection of the tablet core, can mask unpleasant tastes, and can be used to control the release of the drug. dokumen.pub In capsule manufacturing, plasticizers impart necessary flexibility to the gelatin or polymer shell. nbinno.com
Table 2: Pharmaceutical Applications of this compound
| Application Area | Functionality | Purpose |
|---|---|---|
| Liquid Dosage Forms | Solubilizer, Dispersant, Emulsifier nbinno.com | To improve the solubility and bioavailability of APIs and ensure uniform distribution of components. nbinno.com |
| Oral Capsules & Tablets | Plasticizer nbinno.com | To enhance the flexibility and durability of polymer coatings and capsule shells. nbinno.comkinampark.com |
Lubricant and Coating Technology
Anti-Wear and Frictional Property Modification in Lubricants
This compound is widely utilized as a lubricant additive, specifically for its function as an anti-wear agent and a friction modifier. nbinno.comalibaba.com Phosphate esters, as a class, have been indispensable in automotive and industrial lubricants for decades. mdpi.com They function by forming a protective film on metal surfaces under conditions of high pressure and temperature, which are common in engines and industrial machinery. unpchemicals.com
Beyond preventing wear, this compound also modifies the frictional properties of the lubricant. nbinno.com By reducing the coefficient of friction, it helps to decrease energy loss and improve the efficiency of the machinery. Research has shown that phosphorus-containing additives like trialkyl phosphates are effective in reducing friction and wear in various lubrication regimes. mdpi.comgoogle.com In some formulations, it is used in conjunction with other additives to achieve synergistic effects, enhancing properties like load-carrying capacity and fire resistance in specialized fluids like silicone oils. google.com
Table 3: Lubricant Additive Properties of this compound
| Property | Mechanism of Action | Resulting Benefit |
|---|---|---|
| Anti-Wear | Forms a protective chemical reaction film on metal surfaces under boundary lubrication conditions. unpchemicals.comnasa.gov | Reduces material loss from friction, extending the service life of mechanical components. nbinno.comunpchemicals.com |
| Friction Modification | Lowers the coefficient of friction between moving parts. nbinno.com | Increases energy efficiency and reduces operational temperatures. |
| Extreme Pressure (EP) | The protective film enhances the lubricant's ability to withstand high loads without breaking down. unpchemicals.comgoogle.com | Prevents scuffing and seizure of components under severe operating conditions. |
Stabilization Against Oxidation and Degradation in Lubricants and Coatings
This compound (TOP), and its related organophosphorus compounds, serve a critical role as stabilizers in lubricants and coatings, protecting them from oxidative and thermal degradation. The primary mechanism involves acting as a secondary antioxidant. life-trialkyl.eu Organophosphites, such as triisooctyl phosphite, function by decomposing hydroperoxides, which are unstable molecules formed during the initial stages of oxidation in polymers and other materials. This decomposition prevents the propagation of free-radical chain reactions that lead to material degradation.
During this process, the phosphite is oxidized and converted into a phosphate, such as this compound. life-trialkyl.eu While the phosphite form is a more potent radical scavenger, the resulting phosphate exhibits greater hydrolytic stability, contributing to the long-term durability of the formulation. life-trialkyl.eu The effectiveness of these stabilizers is influenced by their molecular structure; for instance, bulkier alkyl groups can enhance stabilization.
In lubricant compositions, this compound is included among various phosphorus-containing esters that contribute to oxidative stability. google.com Research into lubricant compositions has shown that organophosphite compounds, when blended with other antioxidants like aromatic secondary amines, can create synergistic effects, leading to superior resistance against high-temperature and metal-catalyzed oxidation. google.com For coatings, TOP enhances durability and longevity by providing resistance to both oxidation and thermal breakdown, which is especially beneficial for exterior applications exposed to harsh environmental conditions. innospk.com It also improves UV stability and anti-aging characteristics in materials like synthetic rubber and certain fibers. innospk.com
Interactive Table: Comparison of Stabilizer Properties in Lubricants
Below is a table summarizing the functional roles of different types of stabilizers often used in lubricant formulations.
| Stabilizer Type | Primary Function | Mechanism of Action | Resultant Effect |
| Organophosphites (e.g., Triisooctyl phosphite) | Secondary Antioxidant, Hydroperoxide Decomposer | Scavenges hydroperoxides, converting them to stable phosphates. life-trialkyl.eu | Prevents propagation of free-radical chains, enhances thermal stability. |
| Hindered Phenols | Primary Antioxidant | Donates hydrogen to neutralize peroxy radicals. | Terminates oxidation chain reactions. |
| Aromatic Amines | Primary Antioxidant | Donates hydrogen to neutralize various radical species. | Provides high-temperature antioxidant performance. google.com |
| Organophosphates (e.g., this compound) | Anti-wear Agent, Hydrolytically Stable | Forms a protective film on metal surfaces; stable against hydrolysis. life-trialkyl.eunbinno.com | Reduces friction and wear; provides long-term stability. nbinno.com |
Pigment Carrier Applications
This compound is an effective pigment carrier, utilized in the manufacturing of pigment pastes and for coloring polymers. ataman-chemicals.comatamankimya.com Its properties as a liquid carrier facilitate the uniform dispersion of pigment particles throughout a solid or liquid matrix. justia.com This ensures consistent color and appearance in the final product.
A notable application is in the production of acrylic solid surfaces. justia.com In this process, micronized pigments, such as carbon black or metal oxides, are dispersed in a liquid carrier to cover the surface of a filler like alumina (B75360) trihydrate (ATH). justia.com The use of a carrier like this compound helps to thoroughly coat the white filler particles, resulting in an enriched color appearance. justia.com Furthermore, this improved pigment dispersion can cosmetically reduce the whitish appearance of surface scratches, as the underlying white filler is more effectively masked. justia.com
Interactive Table: Formulation Components for Acrylic Solid Surface
The following table details a typical composition for an acrylic solid surface, highlighting the role of this compound as a pigment carrier.
| Component | Chemical Name/Type | Function in Formulation |
| Matrix | Methyl Methacrylate (MMA) | Primary monomer for the acrylic polymer. justia.com |
| Filler | Alumina Trihydrate (ATH) | Provides bulk, fire resistance, and opacity. justia.com |
| Pigment | Micronized Carbon Black / Metal Oxides | Provides color. justia.com |
| Pigment Carrier | This compound | Disperses micronized pigment evenly over the filler. justia.com |
| Cross-linker | Ethylene Glycol Dimethacrylate | Enhances the structural integrity of the polymer. justia.com |
| Chain Transfer Agent | n-dodecyl mercaptan | Controls the molecular weight of the polymer. justia.com |
Antifoaming Agent Applications
This compound also functions as an antifoaming agent in various industrial settings. ataman-chemicals.comnih.gov Foaming can be an undesirable side effect in many chemical processes, leading to inefficiencies and operational problems. Antifoaming agents are surface-active substances that, when added to a liquid, inhibit the formation of foam or break down foam that has already formed.
The application of this compound as a defoamer is particularly noted in the production of hydrogen peroxide. ataman-chemicals.com In this process, maintaining control over the liquid-liquid extraction phases is crucial, and emulsification or foaming can disrupt the separation of hydrogen peroxide from the working solution. The presence of impurities like dioctyl phosphate can lower the interfacial tension with water, promoting emulsification. this compound helps to counteract these effects, preventing the formation of stable foams and ensuring a smooth extraction process. ataman-chemicals.com Its use as an antifoaming agent is also reported in other applications, such as in certain solvent-based systems and coatings.
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques
Spectroscopy is a cornerstone for the characterization of triisooctyl phosphate (B84403), providing insights into its molecular structure and chemical environment.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for the direct analysis of organophosphorus compounds like triisooctyl phosphate. Because ³¹P is the most abundant, NMR-active isotope of phosphorus, it can be observed directly to provide valuable information on the compound's identity, purity, and structural integrity. google.com
In a typical ³¹P NMR spectrum, this compound is expected to exhibit a distinct signal corresponding to the phosphate ester group. The chemical shift (δ) for phosphate derivatives generally appears around 0 ppm, with phosphoric acid often used as the external reference standard for calibration. google.com The presence of a single, sharp peak in this region is indicative of a high-purity sample. Conversely, the appearance of additional peaks can signify the presence of impurities or degradation products. For instance, oxidation of precursor materials could be tracked by monitoring the disappearance of phosphite (B83602) signals (δ ~100–130 ppm) and the emergence of phosphate peaks (δ ~0 ppm). Similarly, hydrolysis would lead to the formation of different phosphate species, such as phosphoric acid or pyrophosphates, which would present unique chemical shifts. science.gov
Table 1: Representative ³¹P NMR Chemical Shifts for Purity Analysis
| Compound/Functional Group | Typical Chemical Shift (δ) Range (ppm) | Inference |
| This compound | ~ 0 | Indicates the target compound. |
| Phosphoric Acid | 0 (Reference) | Potential hydrolysis product. google.com |
| Pyrophosphates | ~ -4.38 | Potential degradation byproduct. science.gov |
| Triisooctyl Phosphite | ~ 100-130 | Unreacted precursor or impurity. |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for studying the degradation of polymers plasticized or stabilized with this compound. This method monitors changes in the chemical structure of the material by detecting vibrations of specific functional groups. When a polymer containing this compound undergoes degradation due to heat, light, or chemical exposure, the FTIR spectrum will reflect the chemical changes occurring in both the polymer matrix and the additive.
Key infrared bands are monitored to track the stability of this compound. The integrity of the compound can be confirmed by the presence of characteristic absorption bands for the phosphate group, such as the P=O (phosphoryl) and P-O-C (phosphate ester) stretching vibrations. core.ac.ukresearchgate.net During degradation, the intensity of these peaks may decrease. Simultaneously, the formation of degradation products, such as isooctanol from hydrolysis, would lead to the appearance of new absorption bands, most notably a broad O-H stretching band around 3300 cm⁻¹. core.ac.uk FTIR is also used in accelerated aging tests to track the formation of carbonyl groups in the polymer, which is a key indicator of oxidative degradation.
Table 2: Key FTIR Absorption Bands for Monitoring this compound Stability
| Functional Group | Wavenumber (cm⁻¹) | Significance in Degradation Studies |
| P=O (Phosphoryl Stretch) | ~1250 | Indicates the presence of the phosphate group; decreasing intensity may suggest degradation. researchgate.net |
| P-O-C (Ester Stretch) | ~913 | Confirms the phosphate ester structure; changes indicate bond cleavage. researchgate.net |
| O-H (Alcohol Stretch) | ~3300 | Appearance signifies hydrolysis, leading to the formation of isooctanol. core.ac.uk |
| C=O (Carbonyl Stretch) | ~1720 | Appearance or increased intensity in the polymer matrix indicates oxidative degradation. |
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable method for monitoring the degradation of this compound, particularly within a polymer matrix. While pure this compound does not significantly absorb light in the visible region, its degradation products, or the degradation products of the host polymer, can be chromophoric.
Thermal or photo-oxidative stress can lead to the formation of conjugated double bonds and other chromophores that absorb light in the UV or visible spectrum. For instance, the thermal degradation of PVC plasticized with similar compounds can be monitored by observing the change in color or the increase in optical density at specific wavelengths, such as 350 nm. The monitoring of absorbance in the 220–280 nm range can also be used to track the formation of conjugated byproducts during thermal stress. Therefore, an increase in absorbance over time during accelerated aging tests can be correlated with the extent of degradation.
Table 3: Application of UV-Vis Spectroscopy in Degradation Studies
| Analytical Approach | Wavelength Range (nm) | Degradation Indicator |
| Monitoring Conjugated Byproducts | 220-280 | Formation of chromophores from thermal stress. |
| Color Change/Optical Density | ~350 | Indicates degradation in polymer systems like PVC. |
| General UV Irradiation Effects | UV Spectrum | Moderate decomposition of the phosphate structure can be observed. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
FTIR Spectroscopy in Polymer Degradation Studies
Chromatographic and Mass Spectrometric Techniques
Chromatographic methods coupled with mass spectrometry provide powerful tools for separating and identifying this compound and its degradation products with high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC/MS) is a premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It is exceptionally well-suited for analyzing this compound and its degradation byproducts. In this method, the sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules into characteristic ions, allowing for definitive identification based on their mass-to-charge ratio.
GC/MS can be used to determine the purity of a this compound sample or to identify the products formed during its degradation. core.ac.uk For example, under thermal stress, this compound can break down into volatile byproducts such as isooctanol and various other phosphoric acid esters, which can be readily identified by GC/MS. The technique is also a standard method for detecting and quantifying phosphate ester plasticizers, including trioctyl phosphate, in various materials. google.com For acidic degradation products like diisooctyl phosphoric acid, a derivatization step (e.g., methylation) may be employed to make the analyte more volatile and suitable for GC analysis.
Table 4: Typical GC/MS Parameters for Phosphate Ester Analysis
| Parameter | Specification | Purpose |
| Chromatographic Column | DB-5MS, 30m x 0.25mm x 0.25µm | A common non-polar column suitable for separating semi-volatile compounds. google.com |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. google.com |
| Temperature Program | Initial 70°C, ramp to 280°C | Separates components based on boiling point. google.com |
| Injector Temperature | 250°C | Ensures complete vaporization of the sample. google.com |
| Detector | Electron Impact (EI) Ion Source | Fragments molecules for mass analysis. google.com |
| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes. google.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are powerful analytical techniques for the determination of this compound, often as part of a broader analysis of organophosphate esters (OPEs) in various matrices. nih.gov The methodology combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry.
Methodological approaches typically involve reversed-phase chromatography. A common choice for the stationary phase is a C18 column, which effectively separates OPEs based on their hydrophobicity. nih.govkau.edu.sa For instance, a ZORBAX C18 column (4.6 mm × 100 mm, 1.8 μm) has been successfully used for the separation of multiple OPEs. nih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid to facilitate ionization. researchgate.net
Detection is achieved using mass spectrometry, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being common ion sources. kau.edu.sa For many organophosphate esters, including this compound, ESI in positive ion mode is effective, typically generating the protonated molecule [M+H]⁺ as the precursor ion for MS/MS analysis. kau.edu.sa However, depending on the specific analytes and matrix, ESI in negative mode or APCI may also be employed. kau.edu.sanih.gov Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific fragmentation transitions from the precursor ion to one or more product ions. nih.gov This allows for accurate quantification even in complex samples. High-resolution mass spectrometry (HRMS) can also be used to provide accurate mass data, which aids in the identification and confirmation of the compound by determining its elemental composition. mdpi.com
| Parameter | Typical Specification | Source(s) |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Column | Reversed-phase C18 (e.g., ZORBAX, Kinetex) | nih.govkau.edu.sa |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | kau.edu.sa |
| Precursor Ion | [M+H]⁺ | kau.edu.sa |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
Thermal Analysis Methods
Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of this compound and assessing its effectiveness as a flame retardant additive in polymeric materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. teilar.gr This analysis provides critical data on decomposition temperatures, the rate of degradation, and the amount of residual char formed at high temperatures. teilar.grvu.edu.au
When used as a flame retardant, this compound acts primarily in the condensed phase. mdpi.com Upon heating, it decomposes to form phosphoric acid. This acid promotes the dehydration of the polymer matrix, leading to the formation of a stable, insulating layer of carbonaceous char on the material's surface. mdpi.com This char layer serves two main purposes: it acts as a physical barrier that slows the transfer of heat to the underlying polymer, and it impedes the release of flammable volatile gases that would otherwise fuel combustion. teilar.gr
| Material | Onset of Decomposition (°C) | Temperature of Max. Mass Loss (°C) | Char Yield at 600°C (%) | Source(s) |
| Base Polymer (e.g., PVC, PUR) | ~350 | ~375 | < 5 | teilar.gr |
| Polymer + this compound | ~320 | ~350 | > 20 | teilar.grmdpi.com |
Titrimetric Analysis for Residual Reactants and Byproducts
Titrimetric analysis provides a classical and reliable method for quantifying residual reactants and acidic byproducts that may be present in synthesized this compound. The production of trialkyl phosphates can sometimes result in incomplete reactions or the formation of undesirable side products, such as mono- and disubstituted phosphate esters. These acidic byproducts can affect the final product's properties and performance.
One key application of titration is in the determination of unreacted triisooctyl phosphite, the precursor that is oxidized to form this compound. The presence of residual phosphite can be quantified using iodometric titration. google.com In this method, the phosphite is oxidized by a known excess of iodine in a suitable solvent, and the unreacted iodine is then back-titrated with a standard sodium thiosulfate (B1220275) solution. The amount of consumed iodine is directly proportional to the amount of phosphite in the sample.
Furthermore, the acidity of the final product, which is indicative of byproducts like mono- and di-substituted phosphates, can be determined. A combination of ion-exchange chromatography and titration can be employed for this purpose. google.com The sample can be passed through an ion-exchange resin column that retains the acidic mono- and disubstituted phosphates while allowing the neutral trisubstituted phosphate ester (the desired product) to pass through. google.com The retained acidic species can then be eluted and quantified by acid-base titration. This allows for a clear differentiation and quantification of the desired product versus acidic impurities.
Environmental Behavior and Degradation Studies
Biodegradation Pathways and Kinetics
The biodegradation of Triisooctyl phosphate (B84403) is a critical process influencing its environmental persistence. While not considered readily biodegradable in standard screening tests, it undergoes degradation in various environmental matrices like water and sediment, mediated by microbial activity. ecetoc.org The primary biodegradation pathway involves the stepwise enzymatic hydrolysis of the ester bonds. researchgate.netnih.gov This process, known as O-dealkylation, occurs sequentially, cleaving the 2-ethylhexyl groups. nih.gov The metabolic pathway proceeds as follows:
Triisooctyl phosphate → Di(2-ethylhexyl) phosphate (DEHP) → Mono(2-ethylhexyl) phosphate → Phosphoric acid + 2-ethylhexanol. researchgate.netnih.gov
The resulting alcohol, 2-ethylhexanol, is expected to undergo further degradation. ecetoc.org The rate of biodegradation is influenced by the microbial content of the specific environment, with studies noting an increase in phosphatase activity during the degradation period. ecetoc.org
Research has yielded varied degradation rates depending on the conditions and microbial populations present. In ready biodegradability tests using activated sludge (e.g., OECD 301D), TEHP shows little to no degradation, with values of 0% to 14% reported after 28 days. scbt.com However, studies simulating natural environments show more significant, albeit slower, degradation. A significant decrease in TEHP concentrations has been observed during anaerobic digestion of sewage treatment plant biosolids, suggesting that anaerobic degradation pathways also contribute to its removal.
| Environmental Matrix | Degradation/Removal | Time Period | Test Conditions/Type | Reference |
|---|---|---|---|---|
| River and Seawater | 32–73% | 14-15 days | River die-away test | |
| Coastal Sediments (Biotic) | ~50% (Half-life of 46.8 days) | 46.8 days | Microcosm study | researchgate.net |
| Activated Sludge | 20% | 34 weeks | Semi-continuous activated sludge (SCAS) | ecetoc.org |
| Activated Sludge | 0-14% | 28 days | OECD Guideline 301 (Ready Biodegradability) |
Specific microorganisms capable of utilizing TEHP as a carbon source have been isolated and studied, providing insight into the enzymatic processes involved. A novel bacterial strain, Ochrobactrum tritici WX3-8, demonstrated the ability to degrade 75% of an initial 100 mg/L TEHP concentration within 104 hours under optimal laboratory conditions (30°C, pH 7). nih.govresearchgate.net Research on this strain revealed that the presence of TEHP altered the bacterial cell's surface, increasing its hydrophobicity and membrane permeability. nih.govresearchgate.net This change facilitates the absorption of the hydrophobic TEHP molecule into the cell, where it is broken down by intracellular enzymes. nih.govresearchgate.net
Another identified bacterial strain capable of degrading TEHP is Pseudomonas stutzeri WX3-1. researchgate.net The genus Pseudomonas is frequently implicated in the degradation of various organophosphorus compounds. nih.govacademicjournals.org The metabolic pathway in these bacteria follows the previously described O-dealkylation, breaking down TEHP into its corresponding diester and monoester, and ultimately into phosphoric acid and 2-ethylhexanol. researchgate.netnih.gov
| Bacterial Strain | Degradation Efficiency | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Ochrobactrum tritici WX3-8 | 75% degradation | 104 hours, 100 mg/L initial concentration, 30°C, pH 7 | Degradation via intracellular enzymes; TEHP increases cell surface hydrophobicity and membrane permeability. | nih.govresearchgate.net |
| Pseudomonas stutzeri WX3-1 | Not specified | Not specified | Identified as a novel strain for TEHP degradation. | researchgate.net |
Abiotic Degradation Processes
In the absence of microbial activity, this compound is subject to abiotic degradation processes, primarily photolysis. Hydrolysis, another common abiotic pathway for esters, is not considered a significant fate process for TEHP under typical environmental conditions. ecetoc.org
Studies have shown TEHP to be hydrolytically stable in sterile aqueous solutions at pH values ranging from 4 to 9. scbt.com One study observed no degradation after 35 days at 20°C. Model estimations suggest hydrolysis half-lives are extremely long, in the order of years. nih.gov
Conversely, photodegradation via exposure to sunlight is a more significant abiotic removal mechanism. The atmospheric lifetime of TEHP, considering heterogeneous oxidation by OH radicals, has been estimated at approximately 1.9 days. researchgate.net In aqueous environments, photolysis half-lives ranging from 0.93 to 3.50 days have been measured. Another study reported even faster degradation, with half-lives of 6 to 7 hours, suggesting that indirect photolysis or photosensitization may play a role. The primary degradation products identified from photolysis are 2-ethylhexanol and 2-ethylhexanoic acid.
| Process | Half-Life / Rate | Conditions | Reference |
|---|---|---|---|
| Hydrolysis | Stable (No degradation observed) | pH 4-9, 50°C; pH 7 & 9, 20°C for 35 days | |
| Aqueous Photolysis | 0.93 - 3.50 days | pH 4-9, 21°C (OECD TG 319) | |
| Aqueous Photolysis | 6 - 7 hours | Simulated sunlight in deionised/river water | |
| Atmospheric Oxidation | ~1.9 days | Estimated overall lifetime (gas + particle) | researchgate.net |
Environmental Distribution and Fate Models
The environmental distribution of this compound is largely dictated by its physicochemical properties, namely its very low water solubility and low vapor pressure. ecetoc.orgscbt.com These characteristics mean that when released into the environment, TEHP tends to adsorb to particulate matter, soil, and sediment rather than remaining dissolved in water or volatilizing into the atmosphere. ecetoc.org
Environmental fate models, such as the Fugacity Level III model, are used to predict the partitioning of chemicals between different environmental compartments. scbt.comepa.gov For TEHP, these models predict that the vast majority of the substance will be found in soil and sediment. epa.gov In the atmosphere, it is expected to exist predominantly in the particle phase rather than the gas phase. acs.org
Due to its properties, the main environmental compartments of concern are soil, sediment, and surface waters affected by runoff or direct effluent discharges. ecetoc.org While some data suggest a potential for bioaccumulation, it is thought that its degradation in natural waters can limit widespread environmental problems. ecetoc.org However, its persistence in certain compartments like soil and water has been noted, and it can pose ecological risks in areas with high contamination. mdpi.com
| Environmental Compartment | Predicted Distribution (%) | Model Type | Reference |
|---|---|---|---|
| Air | 0.312 | Fugacity Level III | epa.gov |
| Water | 10.9 | Fugacity Level III | epa.gov |
| Soil | 31.2 | Fugacity Level III | epa.gov |
| Sediment | 57.6 | Fugacity Level III | epa.gov |
Computational and Theoretical Modeling in Triisooctyl Phosphate Research
Molecular Dynamics Simulations (e.g., of solvent systems)
Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. While specific MD studies focusing solely on triisooctyl phosphate (B84403) are not extensively detailed in the provided literature, the application of this technique to analogous compounds, such as tributyl phosphate (TBP), provides a clear framework for its utility.
Researchers use MD simulations to investigate the behavior of organophosphate solvent systems. For instance, simulations of TBP mixed with paraffinic diluents show that TBP molecules self-assemble into a bi-continuous phase. science.gov This self-association is driven by intermolecular interactions between the polar phosphate groups, with the butyl chains radiating outwards. science.gov At oil/water interfaces, TBP can form a bilayer system at low concentrations, which transitions to a bulk bi-continuous structure at higher concentrations. science.govscience.gov This structural insight is crucial for understanding the rapid kinetics of metal ion transport in solvent extraction processes like PUREX. science.govscience.gov
Similarly, MD simulations can be applied to triisooctyl phosphate to:
Model its aggregation behavior and microstructure in various diluents.
Simulate its interactions at liquid-liquid interfaces to understand its role as an extractant.
Investigate the conformational flexibility of the isooctyl chains and their impact on steric hindrance in ligand-metal interactions.
Predict the effects of temperature and pressure on the physical properties of solvent systems containing TIOP.
A simulation of a phosphate ion in an aqueous solution, using an ab initio Quantum Mechanics/Molecular Mechanics (QM/MM) method, revealed a detailed picture of its hydration shells. science.gov The study found that the first hydration shell consists of 13 water molecules, with each oxygen atom of the phosphate forming an average of three hydrogen bonds. science.gov This level of detail demonstrates the power of MD simulations in characterizing solvent environments around phosphate-based molecules.
Quantum Mechanical Calculations (e.g., Density Functional Theory)
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), offer profound insights into the electronic structure, stability, and reactivity of molecules. mdpi.com DFT is used to predict a range of properties, including molecular geometries, reaction thermodynamics, and spectroscopic parameters, which can then be compared with experimental data. mdpi.com
In the context of phosphate chemistry, DFT has been used to:
Correlate Structure and Vibrational Spectra: DFT calculations have successfully established correlations between the structure of the phosphate group in various model compounds and their vibrational spectra. researchgate.net However, the choice of basis set and functional is critical; for instance, the B3LYP functional can lead to significant deviations from experimental values for phosphate group stretching frequencies, while the PBE0 functional shows good agreement. researchgate.net
Investigate Reaction Mechanisms: DFT can model reaction pathways, such as the dephosphorylation of enzymes, providing information on intermediate states that may not be detectable experimentally. researchgate.net
Determine Electronic Properties: Theoretical studies on phosphate units using DFT have calculated global reactivity indices like ionization potential, electron affinity, and chemical hardness to understand their electron-donating or accepting capabilities. researchgate.net
For organophosphorus compounds used in catalysis, QM methods are applied to model conformational changes in ligands to predict enantioselectivity. While specific DFT studies on this compound are not prominent, the methodology is directly applicable. Such calculations could predict the optimized geometry of TIOP, its interaction energies with metal ions, and the electronic factors governing its performance as a plasticizer, flame retardant, or extractant.
Table 1: Key Applications of DFT in Phosphate Research
| Application Area | Predicted Properties | Significance | Reference |
| Structural Analysis | Optimized molecular geometry, bond lengths, bond angles | Provides fundamental structural information for understanding reactivity. | mdpi.com |
| Spectroscopy | Vibrational frequencies (IR and Raman), NMR chemical shifts | Allows for comparison with experimental spectra to validate structural models. | researchgate.netresearchgate.net |
| Thermodynamics | Reaction energies, activation barriers, free energy of adsorption | Predicts the feasibility and spontaneity of chemical reactions and surface interactions. | mdpi.com |
| Reactivity | Ionization potential, electron affinity, electrophilicity index | Characterizes the electronic nature of the molecule and its potential for interaction. | researchgate.net |
Modeling of Extraction Mechanisms
Computational modeling is crucial for understanding and optimizing liquid-liquid extraction processes involving organophosphorus extractants. These models can elucidate the stoichiometry of extracted complexes, the role of the diluent, and the influence of various chemical parameters on extraction efficiency.
A key example involving this compound (referred to as tri-iso-octyl-phosphate or TOP) is its use in a synergistic solvent system with di-2-ethylhexyl phosphoric acid (D2EHPA) for the extraction of samarium(III) from nitrate (B79036) solutions. researchgate.net Experimental studies combined with modeling revealed a significant synergistic effect, where the mixture of extractants yielded higher efficiency than either component alone. researchgate.net The optimal performance for samarium(III) extraction was achieved with a specific volume ratio of D2EHPA to TOP. researchgate.net
The mechanism of extraction often involves the formation of a specific metal-ligand complex that is soluble in the organic phase. researchgate.net Modeling helps to determine the composition of this extracted species. researchgate.net The physical properties of the solvent, such as viscosity and density, also affect the stability of the complex and the efficiency of phase separation. core.ac.uk
Table 2: Synergistic Extraction of Samarium(III) using D2EHPA and Tri-iso-octyl-phosphate (TOP)
| Parameter | Condition / Value | Finding | Reference |
| Extractant System | D2EHPA and TOP in dichloromethane | A synergistic effect was observed between the two extractants. | researchgate.net |
| Optimal Ratio | Volume ratio of 4.5 / 0.5 (D2EHPA / TOP) | This ratio provided the maximum extraction efficiency for Sm(III). | researchgate.net |
| Aqueous Phase pH | 5.05 | Maximum extraction was obtained at this pH. | researchgate.net |
| Equilibrium Time | < 15 minutes | The extraction of Sm(III) by D2EHPA was found to be very rapid. | researchgate.net |
Theoretical investigation of metal-ligand binding through quantum mechanical calculations can further refine the understanding of these extraction systems. hbni.ac.in By modeling the electronic structure and stability of the metal-ligand complexes, researchers can gain insights into the selectivity of the extractant and design more efficient and selective ligands for specific metal ions. hbni.ac.in
Prediction of Catalytic Performance
While this compound is more commonly known as a plasticizer and flame retardant, related organophosphorus compounds are used in catalysis, and computational methods are key to predicting their performance. For instance, trioctyl phosphate is used as a catalyst in the production of phenolic and urea (B33335) resins.
Computational tools can predict the catalytic potential of a compound like this compound by:
Modeling Ligand-Metal Interactions: In transition metal catalysis, organophosphorus compounds can act as ligands. MD simulations and docking studies can model how these ligands bind to metal centers and predict steric effects based on their conformational flexibility.
Predicting Enantioselectivity: For asymmetric catalysis, DFT and MD simulations can model the conformational changes in chiral phosphite (B83602) ligands to predict the enantioselectivity of a reaction.
Screening Catalysts: High-throughput computational screening can assess the potential of various phosphite or phosphate ligands by calculating key parameters like binding affinity to different transition metals (e.g., Rhodium, Palladium).
An example in the literature, though for a phosphite, highlights this approach: in a rhodium-catalyzed hydroboration, a specific phosphite-to-rhodium ratio in toluene (B28343) at 60°C achieved over 90% enantiomeric excess. This result could be rationalized and potentially predicted using computational modeling of the catalyst-substrate interactions. Applying these predictive models to this compound could uncover or optimize its potential applications in catalysis.
Historical Research Trajectories and Future Directions
Evolution of Triisooctyl Phosphate (B84403) Applications Across Industries
Triisooctyl phosphate (TOP), also known as Tris(2-ethylhexyl) phosphate, has a history of versatile application across numerous industrial sectors, primarily valued for its properties as a plasticizer, flame retardant, and solvent. innospk.comnbinno.com Its applications have evolved from foundational uses in polymers and chemical manufacturing to more specialized roles in agriculture and pharmaceuticals.
Initially, TOP gained prominence as a specialty plasticizer, particularly for polyvinyl chloride (PVC) and synthetic rubbers. nbinno.com Its ability to impart both cold resistance and flame retardancy made it invaluable for materials requiring durability under extreme conditions, such as military-grade PVC products. innospk.comlookchem.comatamankimya.com It can be blended with other plasticizers, like phthalate (B1215562) esters, to enhance low-temperature flexibility in vinyl compositions. lookchem.com Beyond PVC, its utility as a plasticizer extends to cellulose (B213188) nitrate (B79036) and other polymers like polyurethane (PU), polybutylene terephthalate (B1205515) (PBT), and styrene-butadiene rubber (SBR). nbinno.com
A significant and enduring application is its role as a working solvent in the anthraquinone (B42736) process for producing hydrogen peroxide. innospk.commade-in-china.com Its low volatility, high boiling point, and favorable extraction distribution coefficient make it an ideal solvent for this critical industrial process. innospk.commade-in-china.com
Over time, research has expanded its use into other domains. In the lubricants industry, it functions as an anti-wear agent and additive, improving the frictional properties of lubricants for high-temperature applications in the metalworking, automotive, and aerospace sectors. nbinno.com In the coatings and fibers industry, TOP is used to improve mechanical strength, UV stability, and anti-aging characteristics. innospk.com It also serves as a carrier for pigments and as an antifoaming agent.
More specialized applications have emerged, including its use as a precious metal extractant and as a catalyst in the production of phenolic and urea (B33335) resins. innospk.com In the agricultural sector, it is employed as an emulsifier and wetting agent to help disperse pesticides and herbicides more evenly, and as a dispersant in fertilizer formulations. nbinno.com The pharmaceutical industry utilizes TOP as an excipient, where it acts as a solubilizer, dispersant, and emulsifier in liquid dosage forms to improve the solubility and bioavailability of active ingredients. nbinno.com
Table 1: Evolution of this compound Applications
| Industry | Primary Application | Key Benefits |
| Plastics & Polymers | Plasticizer, Flame Retardant | Cold resistance, durability, heat resistance nbinno.com |
| Chemical Manufacturing | Processing Solvent | Low volatility, efficient extraction in H₂O₂ production innospk.commade-in-china.com |
| Lubricants | Anti-wear Additive | Improved frictional properties at high temperatures nbinno.com |
| Coatings & Fibers | Stabilizer | Enhanced mechanical strength, UV stability innospk.com |
| Agriculture | Emulsifier, Dispersant | Even dispersion of pesticides, herbicides nbinno.com |
| Pharmaceuticals | Excipient (Solubilizer) | Improved solubility of active ingredients nbinno.com |
| Specialty Chemicals | Extractant, Catalyst | Extraction of precious metals, resin production innospk.com |
Emerging Research Opportunities
The field of research for this compound continues to expand, driven by the demand for high-performance, sustainable, and specialized chemical solutions. github.com Current investigations are exploring novel applications and formulations that leverage its unique chemical properties.
One significant area of emerging research is in the development of advanced materials for the electronics and renewable energy sectors. github.com As these industries require components with high durability and specific performance characteristics, the role of additives like TOP in polymer and coating formulations is under continuous investigation. Another promising frontier is in the creation of new potentiometric membrane sensors, where TOP has been used as a plasticizer in the sensor preparation. lookchem.com
In the realm of life sciences, research is ongoing into the potential of organophosphates for drug delivery systems. For triisooctyl phosphite (B83602), a related compound, its compatibility with pharmaceutical formulations and ability to stabilize active ingredients are being explored, suggesting a potential parallel research path for TOP. Furthermore, TOP's function as a reagent in the synthesis of other biologically active phosphorus compounds presents another avenue for chemical research.
Innovations in formulation techniques are also a key focus. github.com Research is aimed at developing tailored solutions that combine TOP with other additives to meet the specific needs of various industries, creating materials with enhanced properties such as improved impact resistance and rigidity in thermoplastic resin compositions. lookchem.comepo.org
Table 2: Key Areas of Emerging Research for this compound
| Research Area | Focus | Potential Impact |
| Advanced Materials | Use in electronics and renewable energy sectors github.com | Development of durable, high-performance components |
| Sensor Technology | Plasticizer in potentiometric membrane sensors lookchem.com | Creation of new and improved chemical sensors |
| Pharmaceuticals | Drug delivery systems, synthesis of active compounds | Enhanced efficacy and formulation of medications |
| Formulation Science | Tailored additive blends for specific industrial needs github.com | Materials with superior, customized properties |
Synergistic Effects in Multi-component Systems
The performance of this compound is often enhanced when used in combination with other chemical agents, leading to synergistic effects that are crucial for many of its applications. Research has demonstrated that these interactions can improve the physical and chemical properties of the final product beyond what could be achieved by the individual components alone.
A well-documented synergistic effect is observed in its role as a plasticizer. When blended with general-purpose plasticizers, such as phthalate esters, TOP significantly improves the low-temperature flexibility of vinyl compositions. lookchem.com This allows for the creation of materials that remain pliable and durable in cold environments.
In the stabilization of polymers, phosphorus-based compounds like phosphites are known to exhibit enhanced effects when used with other stabilizers. epo.org For instance, patents describe how blending different classes of phosphites, or combining phosphites with zinc stearate, can outperform traditional mixed-metal stabilizers in PVC, leading to better long-term heat stability, improved UV stability, and greater clarity. google.com While these studies focus on phosphites, the principle of synergistic stabilization is a key area of research in the additives industry.
Recent patent literature indicates other synergistic combinations. One example involves the use of TOP with epoxidized soybean oil in polycarbonate compositions to improve optical properties like transmission. google.com Another application describes TOP as an anti-flocculating agent within a multi-component system for creating molded articles, highlighting its role in ensuring the uniform dispersion of pigments and other particles. justia.com These multi-component systems are designed to achieve a balance of properties, such as impact resistance and rigidity, in thermoplastic resins. epo.org
Advancements in Sustainable Synthesis and Green Chemistry Principles
In response to a growing global trend towards sustainability, significant research efforts are being directed at developing more environmentally friendly synthesis methods for this compound and other organophosphorus compounds. github.com These advancements are guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgdecachem.comnkfih.gov.hu
A key advancement in the synthesis of TOP is the development of alternative production routes that are more sustainable than traditional methods. For example, a patented "sodium alkoxide method" has been developed in China. google.com This process is highlighted as being more eco-friendly by avoiding the generation of large quantities of acidic gas associated with the conventional decompression method. google.com This not only reduces environmental pollution and equipment corrosion but also simplifies product post-processing. Furthermore, this method allows for the recovery and recycling of octanol (B41247), which improves raw material availability and reduces production costs, while reportedly increasing the product yield from 72% to over 81%. google.com
Broader research in green phosphorus chemistry is focused on moving away from the energy-intensive and hazardous production of white phosphorus, which has historically been a key precursor for many phosphorus-based chemicals. tgpi.orgmit.edu The goal is to develop pathways that utilize less hazardous starting materials, such as phosphoric acid derived from fertilizer production or even directly from phosphate rock. mit.edu
The application of green chemistry principles to phosphate processing includes:
Waste Prevention: Designing syntheses to maximize the incorporation of all materials used in the process into the final product (high atom economy). acs.org
Safer Solvents and Reagents: Replacing hazardous solvents and corrosive acids with safer alternatives. decachem.com Recent research into related compounds has explored catalyst-free and solvent-free reaction processes.
Energy Efficiency: Developing reaction pathways that can be carried out at ambient temperature and pressure. nkfih.gov.hu
These research trajectories aim to align the production of valuable chemicals like this compound with the long-term goals of environmental stewardship and sustainable industrial development. github.comdecachem.com
Q & A
Q. What are the key physicochemical properties of triisooctyl phosphate (TIOP) critical for experimental design?
TIOP (CAS 25103-23-5) has a molecular formula of C24H51O4P, a molecular weight of 434.63 g/mol, and a logP value of 8.9, indicating high hydrophobicity . Its low hydrogen-bond acceptor count (4) and high rotatable bond count (21) influence solubility and reactivity in organic matrices. For synthesis and analysis, note its stability in anhydrous conditions and sensitivity to hydrolysis under acidic/alkaline conditions. These properties guide solvent selection (e.g., non-polar media for reactions) and storage protocols (desiccated environments) .
Q. How can researchers confirm the structural identity and purity of synthesized TIOP?
Use a combination of:
- FT-IR : Detect characteristic P=O stretching (~1250 cm<sup>-1</sup>) and P-O-C vibrations (~1050 cm<sup>-1</sup>).
- <sup>1</sup>H/<sup>31</sup>P NMR : Verify esterification completeness (e.g., absence of -OH peaks in <sup>1</sup>H NMR; <sup>31</sup>P chemical shift ~0–2 ppm for trialkyl phosphates).
- GC-MS/HPLC : Quantify purity (>97%) and identify residual solvents or byproducts like unreacted isooctanol .
- Elemental analysis : Match calculated vs. observed C/H/P ratios (±0.3% tolerance) .
Q. What standard methods are used to quantify TIOP in environmental or biological matrices?
- Liquid-liquid extraction (LLE) with hexane or dichloromethane, followed by UV-Vis spectrophotometry (λ = 400–600 nm after derivatization with molybdate/ascorbic acid for phosphate detection) .
- GC-FID/GC-ECD : Direct injection for high-concentration samples; limit of detection (LOD) ~0.1 ppm.
- Validation requires spike-recovery tests (85–115% recovery) and calibration against ACS-grade TIOP standards .
Advanced Research Questions
Q. How can microreactor technology improve TIOP synthesis efficiency compared to batch methods?
Continuous-flow microreactors enable precise control of esterification parameters (e.g., temperature, stoichiometry), reducing side reactions (e.g., di-ester formation). Key advantages:
- Residence time optimization : 30–60 minutes at 80–100°C vs. 6–8 hours in batch .
- Yield enhancement : >90% conversion vs. 70–80% in traditional setups, due to improved mass transfer and heat dissipation .
- Scalability : Modular reactors allow rapid screening of catalysts (e.g., p-toluenesulfonic acid vs. ion-exchange resins) .
Q. What strategies resolve contradictions in TIOP’s ecotoxicological data across studies?
Discrepancies arise from varying test models (e.g., Daphnia magna vs. fish) and matrix effects. Mitigation approaches:
- Standardized OECD protocols : Use identical exposure durations (e.g., 48-hour LC50) and solvent controls (e.g., acetone carrier <0.1% v/v) .
- QSAR modeling : Compare TIOP’s toxicity with structurally similar organophosphates (e.g., tributyl phosphate) to identify outlier datasets .
- Metabolite profiling : Quantify degradation products (e.g., mono-isooctyl phosphate) via LC-MS/MS to assess bioaccumulation potential .
Q. How can computational methods predict TIOP’s interactions in polymer matrices?
Molecular dynamics (MD) simulations using software like GROMACS or AMBER model:
- Plasticization efficiency : Simulate TIOP’s van der Waals interactions with PVC chains to predict glass transition temperature (Tg) reduction .
- Leaching behavior : Calculate diffusion coefficients in hydrophobic polymers (e.g., polyethylene) under thermal stress (40–60°C) . Validate simulations with experimental DSC and TGA data (±5% error tolerance) .
Methodological Guidelines
Q. What precautions ensure reproducibility in TIOP-based experiments?
- Purity verification : Use HPLC-grade TIOP (≥97%) and pre-dry solvents (e.g., molecular sieves for toluene) .
- Inert atmosphere : Conduct reactions under N2/Ar to prevent oxidation .
- Data documentation : Report detailed synthesis parameters (molar ratios, catalyst loading, agitation rates) per AJACS guidelines .
Q. How to address TIOP’s stability challenges in long-term environmental studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
